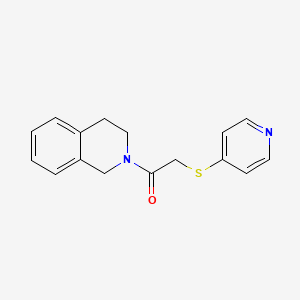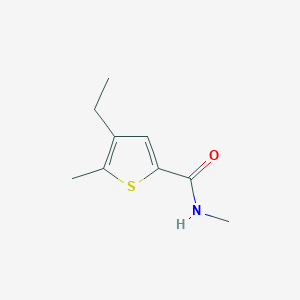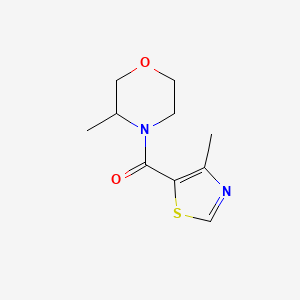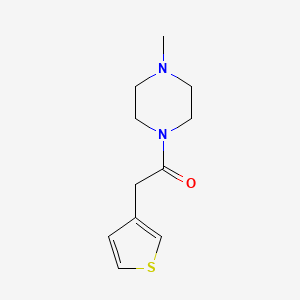
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone, also known as MPTK, is a chemical compound that has been studied for its potential use in scientific research. MPTK is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
作用機序
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular metabolism. 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to inhibit the activity of lactate dehydrogenase, an enzyme that plays a key role in cancer cell metabolism. This inhibition leads to a decrease in the production of ATP, the primary source of energy for cells.
Biochemical and Physiological Effects
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a fluorescent probe and cancer therapeutic, 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone in lab experiments is its high quantum yield and photostability, which make it a reliable fluorescent probe for detecting ROS in cells. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine the optimal dosage and delivery method for 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a cancer therapeutic.
Another area of interest is the use of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a tool for studying cellular metabolism. By inhibiting lactate dehydrogenase, 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone may provide insights into the role of this enzyme in cancer cell metabolism.
In addition, further research is needed to explore the antioxidant properties of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone and its potential as a treatment for oxidative stress-related diseases.
Conclusion
In conclusion, 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone, or 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone, is a promising candidate for scientific research. Its potential as a fluorescent probe, cancer therapeutic, and antioxidant make it an area of interest for further study. By understanding its synthesis method, mechanism of action, and biochemical and physiological effects, researchers can explore the potential of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone in a variety of applications.
合成法
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone involves the reaction of 4-methylpiperazine with 2-bromo-1-(thiophen-3-yl)ethanone in the presence of a palladium catalyst. This reaction results in the formation of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a white solid with a melting point of 119-121°C. The purity of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to have a high quantum yield and excellent photostability, making it a promising candidate for use in fluorescence microscopy.
Another area of research is the use of 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone as a potential drug target for the treatment of cancer. 1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent.
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-12-3-5-13(6-4-12)11(14)8-10-2-7-15-9-10/h2,7,9H,3-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXOMVXCMKJWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-2-thiophen-3-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
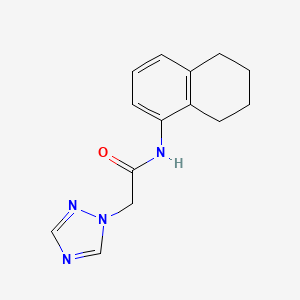
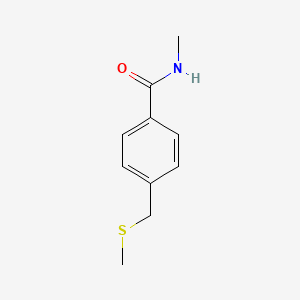
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)


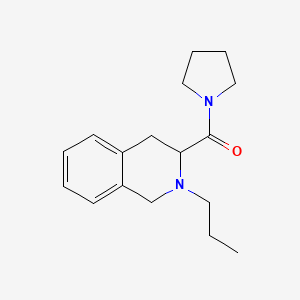

![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
